4-(dimethylsulfamoyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide
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Overview
Description
The compound is a complex organic molecule that likely belongs to the class of compounds known as azolopyrimidines . Azolopyrimidines are known to have alkylating antineoplastic activity and cytotoxicity against various cell lines and efficacy against taxol-resistant cells . Drugs containing an azolo[1,5-a]pyrimidine core in their structure find use in the treatment of soft tissue sarcoma, mantle cell lymphoma, etc .
Synthesis Analysis
A method for the synthesis of novel 5-methylsulfanylazolo[1,5-a]pyrimidin-7(4H)-ones by heterocyclization of 3-aminoazoles and 5-[bis(methylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-diones was developed . This might be similar to the synthesis of the requested compound.Chemical Reactions Analysis
The reactivity of the resulting 5-methylsulfanylazolo[1,5-a]pyrimidin-7(4H)-ones in classical electrophilic substitution reactions was studied . This might give some insight into the chemical reactivity of the requested compound.Scientific Research Applications
Synthesis and Pharmacological Applications
Anti-Inflammatory and Analgesic Agents : The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, including N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzodifuran-2-carboxamide, has been reported. These compounds demonstrated significant cyclooxygenase-2 (COX-2) inhibitory activity, analgesic, and anti-inflammatory effects, suggesting their potential as therapeutic agents in managing pain and inflammation (Abu‐Hashem et al., 2020).
Anticancer Agents : Research into dimethyl-benzo,-1,3,6-oxadiazepine and 1,3,5-triazepine derivatives has revealed their potential as anticancer agents. These studies highlight the synthesis of compounds such as 2-thioxopyrimidinone derivatives, which exhibited cytotoxic activity against various cancer cell lines, indicating their promise in cancer therapy (Abu‐Hashem & Aly, 2017).
Antimicrobial and Antifungal Effects : Synthesized 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine derivatives have shown to possess significant antifungal effects against important types of fungi like Aspergillus terreus and Aspergillus niger. These findings suggest the potential use of these compounds in developing new antifungal treatments (Jafar et al., 2017).
Synthesis Techniques and Characterization
Microwave-Mediated Synthesis : Studies have shown that microwave irradiation facilitates the efficient synthesis of pyrimidine-linked heterocyclics, demonstrating potential in insecticidal and antibacterial applications. This innovative synthesis approach underscores the importance of exploring advanced techniques in drug development (Deohate & Palaspagar, 2020).
Novel Compound Synthesis and Evaluation
Pyrazolopyrimidines as Anticancer and Anti-5-Lipoxygenase Agents : The synthesis of novel pyrazolopyrimidines derivatives has been explored, showing promising results in cytotoxic and 5-lipoxygenase inhibition activities. These compounds' structure-activity relationship provides insights into designing more effective therapeutic agents (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
Mode of Action
Compounds with similar structures have been shown to interact excellently with receptors, suggesting that they may bind to their targets and induce changes that lead to their observed effects .
Biochemical Pathways
Similar compounds have been shown to have significant activity against mycobacterium tuberculosis h37ra, suggesting that they may affect pathways related to this bacterium .
Result of Action
Similar compounds have been shown to have significant inhibitory activity against mycobacterium tuberculosis h37ra , suggesting that they may have antimicrobial effects.
Future Directions
Biochemical Analysis
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S2/c1-10-13(15(22)20-8-9-25-16(20)17-10)18-14(21)11-4-6-12(7-5-11)26(23,24)19(2)3/h4-9H,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEUHVMAUIZFMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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